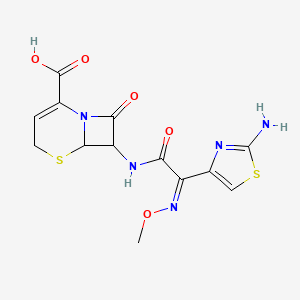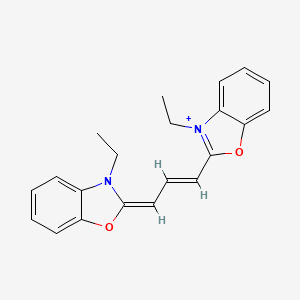
5-Methoxysterigmatocystin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxysterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those belonging to the genus Aspergillus. It is structurally related to sterigmatocystin and is known for its cytotoxic and genotoxic properties. This compound has garnered significant attention due to its potential implications in various fields of scientific research, including toxicology, pharmacology, and environmental science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methoxysterigmatocystin can be synthesized through microbial fermentation. The mycotoxin is isolated from the mycelium of Aspergillus species. The fermentation process involves cultivating the fungus under controlled conditions, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its toxic nature and limited commercial applications. the compound can be produced in laboratory settings for research purposes using the aforementioned microbial fermentation methods .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxysterigmatocystin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and potential modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
5-Methoxysterigmatocystin has several scientific research applications, including:
Toxicology: The compound is studied for its cytotoxic and genotoxic effects on various cell lines, such as A549 and HepG2 cells.
Pharmacology: Research on this compound includes its potential antitumor activity.
Environmental Science: The presence of this compound in indoor environments, particularly in damp areas, is of concern due to its potential health risks.
Mecanismo De Acción
5-Methoxysterigmatocystin exerts its effects primarily through the induction of DNA damage. It causes both single and double-strand breaks in DNA, leading to the activation of checkpoint proteins such as Chk2. This activation results in cell cycle arrest and, in some cases, apoptosis. The compound’s genotoxicity is attributed to its ability to interfere with DNA replication and repair processes .
Comparación Con Compuestos Similares
Sterigmatocystin: Structurally similar to 5-Methoxysterigmatocystin, sterigmatocystin also exhibits cytotoxic and genotoxic properties.
Aflatoxins: These mycotoxins are chemically related to sterigmatocystin and this compound and are known for their potent carcinogenic effects.
Versicolorin A: Another related compound, versicolorin A, shares structural similarities and is produced by Aspergillus species.
Uniqueness: this compound is unique due to its specific methoxy group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other related mycotoxins and contributes to its distinct toxicological profile .
Propiedades
Fórmula molecular |
C19H14O7 |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
(3R,7S)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one |
InChI |
InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m1/s1 |
Clave InChI |
VVRUNWFPOWIBDY-YLVJLNSGSA-N |
SMILES isomérico |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@H]5C=CO[C@H]5O4)OC |
SMILES canónico |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC |
Sinónimos |
5-methoxysterigmatocystin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B1234143.png)
![4-bromo-N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B1234144.png)







![[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1234156.png)


